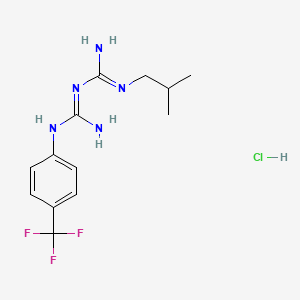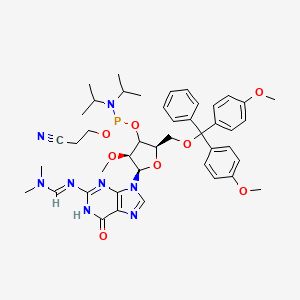![molecular formula C26H29ClN6O3 B12371646 8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MR24 is a potent and selective inhibitor of mammalian STE20-like kinase 3 (MST3) and mammalian STE20-like kinase 4 (MST4). It is known for its high selectivity, with EC50 values of 57 nM for MST3 and 583 nM for MST4 . This compound is non-cytotoxic and cell-permeable, making it a valuable tool in scientific research, particularly in studies related to cell cycle regulation and kinase signaling pathways .
Preparation Methods
The synthesis of MR24 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-7-one core, followed by the introduction of various substituents to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of condensation and cyclization reactions.
Introduction of substituents: Various substituents are introduced to the core structure through nucleophilic substitution and other functional group transformations.
Chemical Reactions Analysis
MR24 undergoes several types of chemical reactions, including:
Oxidation: MR24 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: MR24 can undergo nucleophilic substitution reactions, where various nucleophiles replace specific substituents on the molecule.
Hydrolysis: Under acidic or basic conditions, MR24 can be hydrolyzed to form different hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MR24 has a wide range of scientific research applications, including:
Cell Cycle Studies: MR24 is used to study the regulation of the cell cycle, particularly the G1 phase, as it increases the number of cells in this phase.
Kinase Signaling Pathways: The compound is valuable in research focused on kinase signaling pathways, especially those involving MST3 and MST4.
Cancer Research: Due to its ability to induce cell cycle arrest, MR24 is used in cancer research to explore potential therapeutic strategies.
Drug Development: MR24 serves as a lead compound in the development of new kinase inhibitors for various therapeutic applications.
Mechanism of Action
MR24 exerts its effects by selectively binding to and inhibiting MST3 and MST4 kinases. This inhibition leads to an increase in the number of cells in the G1 phase of the cell cycle, thereby causing cell cycle arrest . The molecular targets of MR24 are the active sites of MST3 and MST4, where it competes with ATP for binding. This inhibition disrupts the kinase signaling pathways, leading to various downstream effects, including changes in cell cycle progression and cellular responses .
Comparison with Similar Compounds
MR24 is unique in its high selectivity for MST3 and MST4 compared to other kinase inhibitors. Similar compounds include:
G-5555: A derivative of MR24, also targeting MST kinases but with different selectivity profiles.
MST3/4 Inhibitors: Other inhibitors in this class may have broader or less selective activity compared to MR24.
MR24 stands out due to its high selectivity, non-cytotoxic nature, and cell permeability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C26H29ClN6O3 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
8-(4-aminobutyl)-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(1,3-dihydroxypropan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H29ClN6O3/c1-16-5-4-6-23(30-16)17-7-8-20(22(27)12-17)21-11-18-13-29-26(31-19(14-34)15-35)32-24(18)33(25(21)36)10-3-2-9-28/h4-8,11-13,19,34-35H,2-3,9-10,14-15,28H2,1H3,(H,29,31,32) |
InChI Key |
PIJSEUOSRTYUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCCCN)NC(CO)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)

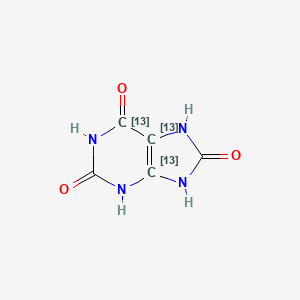
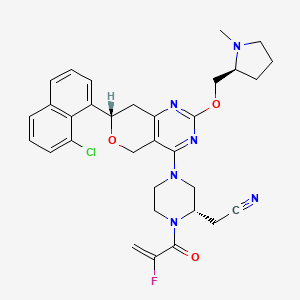
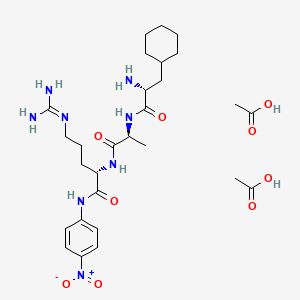
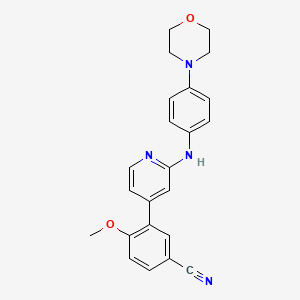
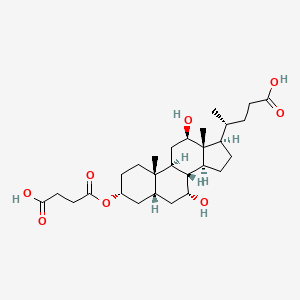
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
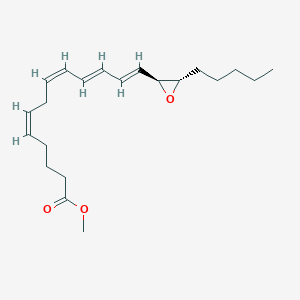
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
